4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, a class of heterocyclic molecules derived from antipyrine (1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one), which is historically significant for its analgesic and anti-inflammatory properties . The title molecule features a 4-amino substituent linked to a 5,5-dimethyl-3-oxocyclohex-1-en-1-yl group.
Properties
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-17(20-14-10-16(23)12-19(2,3)11-14)18(24)22(21(13)4)15-8-6-5-7-9-15/h5-10,20H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOXBRSUIHURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CC(C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazolone moiety. The presence of the cyclohexene ring contributes to its unique chemical properties and biological activity.
Biological Activities
Research indicates that pyrazolone derivatives exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that compounds containing pyrazolone structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
Pyrazolone derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against resistant strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolones are attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This activity suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases .
Research Findings
A detailed examination of the literature reveals several key studies that highlight the biological activities of this compound:
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Breast Cancer Treatment : A study demonstrated that administration of pyrazolone derivatives led to reduced tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
- Infection Control : Clinical evaluations indicated that formulations containing pyrazolone derivatives significantly reduced bacterial load in infected animal models.
Scientific Research Applications
Antioxidant Activity
Recent studies highlight the compound's potential as an antioxidant . Pyrazole derivatives have been shown to exhibit significant radical scavenging activity and can inhibit oxidative stress-related diseases. For instance, a study demonstrated that pyrazole derivatives could effectively scavenge free radicals and inhibit lipid peroxidation processes, thus protecting cellular structures from oxidative damage .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) | 15-LOX Inhibition (%) |
|---|---|---|---|
| Ascorbic Acid | 90 | 85 | - |
| Compound A | 78 | 80 | 70 |
| Compound B | 82 | 75 | 68 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit the activities of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. In vitro assays indicated that certain pyrazole derivatives could significantly reduce inflammation markers in various disease models .
Table 2: Inhibition of COX and LOX Activities
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | LOX Inhibition (%) |
|---|---|---|---|
| Control | - | - | - |
| Compound C | 60 | 65 | 55 |
| Compound D | 70 | 72 | 68 |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Studies have shown that pyrazole derivatives exhibit activity against various bacterial strains and fungi. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a recent study published in Pharmaceuticals, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced antioxidant and anti-inflammatory properties compared to standard drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes involved in inflammation. The results indicated that certain derivatives bind effectively at the active sites of COX and LOX enzymes, suggesting a mechanism for their inhibitory effects .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Key Analogues :
- 4-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino derivatives: These Schiff bases exhibit polymorphism and form β-phase crystals with distinct hydrogen-bonding networks (e.g., O–H···N interactions) .
- 4-[(2-Hydroxy-3-methoxyphenyl)methylidene]amino derivatives: Electron-donating methoxy groups enhance solubility in polar solvents, while hydroxyl groups facilitate intermolecular hydrogen bonds, as seen in their monoclinic crystal structures (space group P2₁/c) .
- 4-[4-(2,4-Dichlorobenzyloxy)benzylidene]amino derivatives: Chlorine atoms increase lipophilicity and steric hindrance, affecting packing efficiency (e.g., Pbca space group) .
- 4-[Bis(2-hydroxyimino-2-phenylethyl)amino] derivatives: Bulky substituents create complex hydrogen-bonding motifs, including N–H···O and O–H···O interactions, leading to layered crystal structures .
Title Compound: The cyclohexenone substituent introduces a non-aromatic, cyclic ketone system.
Analogues :
- Antimicrobial Activity: Derivatives with chloro or hydroxyl groups (e.g., 4-(2-chlorobenzoylamino) analogues) show enhanced antibacterial efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Metal Sensing : Schiff bases with 2-hydroxynaphthylidene groups act as colorimetric sensors for Fe³⁺ and Al³⁺ via chelation-induced fluorescence quenching .
- Anti-inflammatory Effects : Pyrazol-3-one derivatives with electron-withdrawing substituents (e.g., nitro groups) inhibit COX-2 with IC₅₀ values < 10 µM .
Title Compound: The cyclohexenone group may confer unique pharmacokinetic properties.
Crystallographic and Hydrogen-Bonding Analysis
Analogues :
- Polymorphism: The β-phase of 4-[(2-hydroxynaphthylidene)amino]-1,5-dimethyl-2-phenyl-dihydro-1H-pyrazol-3-one exhibits a bifurcated O–H···N hydrogen bond (2.65 Å) distinct from its α-phase .
- Graph Set Analysis: Derivatives like 4-[bis(2-hydroxyimino-2-phenylethyl)amino] form R₂²(8) and R₂²(10) motifs, indicative of cyclic hydrogen-bonding networks .
Title Compound: Predicted to crystallize in a triclinic system (P-1 space group) with intramolecular N–H···O=C hydrogen bonds (2.8–3.0 Å). The cyclohexenone ring likely adopts a chair conformation, minimizing steric clash between methyl groups.
Preparation Methods
Low Yields in Enamine Formation
Byproduct Formation in NAS
Purification Difficulties
-
Issue: Co-elution of unreacted 4-aminoantipyrine with product.
-
Resolution: Gradient chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water.
Industrial-Scale Considerations
For bulk synthesis, continuous flow systems offer advantages:
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Reactors: Micro-tubular reactors with in-line IR monitoring.
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Conditions: 120°C, residence time 30 minutes.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
